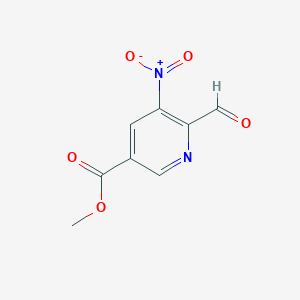
Methyl 6-formyl-5-nitronicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-formyl-5-nitronicotinate is a chemical compound with the molecular formula C8H6N2O5 It is a derivative of nicotinic acid and contains both formyl and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-formyl-5-nitronicotinate typically involves multiple steps. One common method starts with 6-methyl nicotinate as the raw material. The process involves the following steps :
Bromination: 6-methyl nicotinate is reacted with bromine in the presence of glacial acetic acid to form 6-tribromomethyl nicotinate.
Debromination: The 6-tribromomethyl nicotinate is then treated with sodium sulfite aqueous solution to remove one bromine atom, resulting in 6-dibromomethyl nicotinate.
Formylation: Finally, the 6-dibromomethyl nicotinate is reacted with morpholine to produce this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, with high yield and purity, making it suitable for mass production .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-formyl-5-nitronicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron in acidic conditions are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Methyl 6-carboxy-5-nitronicotinate.
Reduction: Methyl 6-formyl-5-aminonicotinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 6-formyl-5-nitronicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 6-formyl-5-nitronicotinate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The formyl group can participate in covalent bonding with nucleophilic sites in proteins and enzymes, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 6-fluoro-5-nitronicotinate: Similar structure but with a fluorine atom instead of a formyl group.
Methyl 6-chloro-5-nitronicotinate: Contains a chlorine atom instead of a formyl group.
Methyl 6-hydroxy-5-nitronicotinate: Contains a hydroxyl group instead of a formyl group.
Uniqueness
Methyl 6-formyl-5-nitronicotinate is unique due to the presence of both formyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H6N2O5 |
|---|---|
Poids moléculaire |
210.14 g/mol |
Nom IUPAC |
methyl 6-formyl-5-nitropyridine-3-carboxylate |
InChI |
InChI=1S/C8H6N2O5/c1-15-8(12)5-2-7(10(13)14)6(4-11)9-3-5/h2-4H,1H3 |
Clé InChI |
PZOLMOHZOWGPOE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(N=C1)C=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


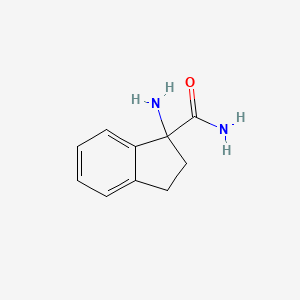
![tert-butyl 8'-bromo-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'(3'H)-carboxylate](/img/structure/B13917521.png)
![8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylic Acid](/img/structure/B13917529.png)
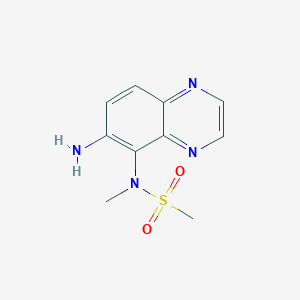
![(1R,5S)-1-(Phenylsulfonyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13917544.png)
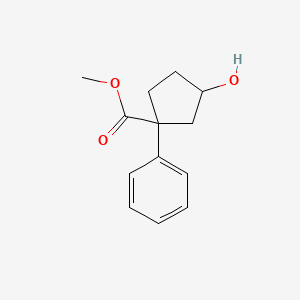


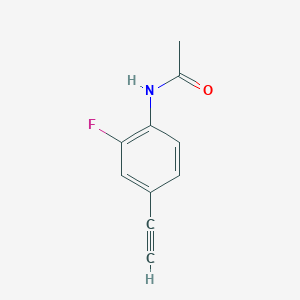
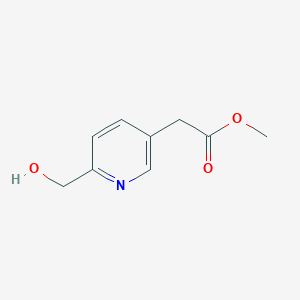
![1,1-Dimethylethyl 3-[(methylthio)methyl]-1-pyrrolidinecarboxylate](/img/structure/B13917598.png)
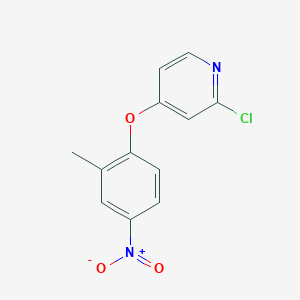
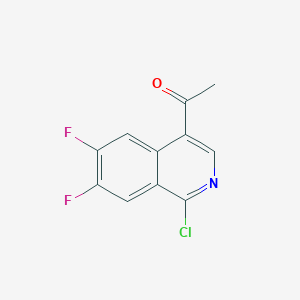
![7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride](/img/structure/B13917626.png)
